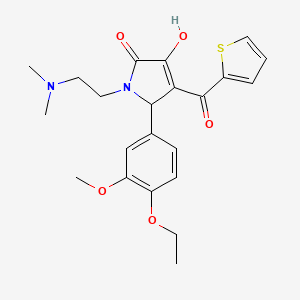

1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrol-2-one derivative featuring a 3-hydroxy group, thiophene-2-carbonyl substituent, 4-ethoxy-3-methoxyphenyl ring, and a 2-(dimethylamino)ethyl side chain. Pyrrol-2-ones are a heterocyclic scaffold of significant pharmacological interest due to their structural versatility, enabling interactions with diverse biological targets. The ethoxy and methoxy groups on the phenyl ring enhance lipophilicity and may influence receptor binding, while the dimethylaminoethyl moiety could improve solubility and bioavailability. The thiophene-carbonyl group is a common pharmacophore in kinase inhibitors and protease modulators .

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-5-29-15-9-8-14(13-16(15)28-4)19-18(20(25)17-7-6-12-30-17)21(26)22(27)24(19)11-10-23(2)3/h6-9,12-13,19,26H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOUIRGXVPOKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure suggests multiple avenues for interaction with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 468.55 g/mol. The presence of functional groups such as the dimethylamino group, ethoxy and methoxy phenyl rings, and thiophene carbonyl moiety indicates potential for diverse biological interactions.

Biological Activity Overview

Research into the biological activities of this compound has highlighted several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives featuring pyrrole and thiophene rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study by discusses the anticancer potential of pyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic framework.

2. Enzymatic Inhibition

Compounds containing the pyrrolidine structure have been investigated for their ability to inhibit specific enzymes linked to disease pathways. For example, research shows that certain derivatives can inhibit kinases involved in cancer progression, suggesting that our compound may exhibit similar enzymatic inhibition profiles.

3. Neuropharmacological Effects

The dimethylaminoethyl group suggests potential neuropharmacological activity. Compounds with analogous structures have been reported to affect neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could imply possible applications in treating neurological disorders.

Case Studies

A selection of case studies highlights the biological activity of related compounds:

The mechanisms through which this compound may exert its biological effects can be summarized as follows:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Inhibition : The structural features allow for binding to active sites of enzymes, disrupting their function.

- Neurotransmitter Modulation : The presence of the dimethylamino group may facilitate interactions with neurotransmitter receptors.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrole and thiophene compounds exhibit anticancer properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation through apoptosis induction. The ability of 1-(2-(dimethylamino)ethyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one to interact with specific cellular pathways may provide a basis for its use in cancer therapy .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies have indicated that modifications to the thiophene moiety enhance its efficacy against Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .

Neurological Applications

The dimethylaminoethyl group is known for enhancing blood-brain barrier penetration, making this compound a candidate for neuropharmacological studies. Preliminary findings suggest it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Organic Electronics

Due to its unique electronic properties, the compound can be utilized in organic semiconductor applications. Its structure allows for charge transport, making it suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery systems. Its solubility profile and functional groups facilitate the encapsulation of therapeutic agents, improving their bioavailability and targeted delivery .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their anticancer activity against human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values lower than established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A comparative study published in the International Journal of Antimicrobial Agents evaluated the antimicrobial effects of the compound against standard bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) stabilize the pyrrolone core but may reduce solubility.

- Thiophene-carbonyl and hydroxy groups (as in the target compound and ) are critical for enzyme inhibition, likely via hydrogen bonding or metal coordination.

- Aminoethyl side chains (dimethylamino vs. diethylamino in ) influence pharmacokinetics; dimethylamino may enhance blood-brain barrier penetration compared to diethylamino.

- Methoxy/ethoxy substitutions (e.g., 4-ethoxy-3-methoxyphenyl in the target compound vs. 3,4-dimethoxyphenyl in ) modulate steric bulk and electronic effects, impacting target affinity.

Pharmacological Activity

- Enzyme Inhibition : Compound F3226-1198 (IC₅₀ = 2.6 μM) in shows potent matriptase inhibition, attributed to its thiophene-carbonyl and hydroxy groups. The target compound’s 4-ethoxy-3-methoxyphenyl group may further enhance selectivity.

- Antiestrogenic Effects : Compound 32 in demonstrated moderate activity, suggesting that aryl substituents (e.g., 3,4-dimethylphenyl) are key to receptor binding.

- Antioxidant Potential: Pyridin-2-one derivatives with methoxy/hydroxy-phenyl groups (e.g., in ) showed up to 79% antioxidant activity, highlighting the role of phenolic substituents in radical scavenging.

Q & A

Q. What are the typical synthetic pathways for preparing this pyrrolone derivative, and what reagents are critical for achieving high yields?

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the pyrrole ring via cyclocondensation of β-keto esters or thiophene-carbonyl precursors with amines.

- Step 2: Functionalization of the aromatic substituents (e.g., 4-ethoxy-3-methoxyphenyl) using Ullmann coupling or Suzuki-Miyaura cross-coupling reactions .

- Step 3: Introduction of the dimethylaminoethyl group via nucleophilic substitution or reductive amination . Key reagents include sodium hydride (for deprotonation), thiophene-2-carbonyl chloride (for acylation), and dichloromethane/DMSO as solvents . Optimal yields (~60–75%) require strict temperature control (0–5°C during acylation) and inert atmospheres .

Q. Which spectroscopic techniques are most effective for structural validation, and what key peaks should researchers prioritize?

- NMR:

- ¹H NMR: Look for the pyrrolone ring protons (δ 5.5–6.5 ppm), hydroxy group (δ 10–12 ppm, broad), and thiophene protons (δ 7.0–7.5 ppm) .

- ¹³C NMR: Confirm carbonyl signals (C=O at δ 170–180 ppm) and quaternary carbons in the aromatic substituents .

- HRMS: Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass error .

- IR: Hydroxy (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches are critical for functional group confirmation .

Q. What solubility and stability challenges arise during storage, and how can they be mitigated?

- The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

- Stability issues include hydrolysis of the ester groups under acidic/basic conditions. Store at –20°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the acylation step involving thiophene-2-carbonyl chloride?

- Problem: Competing side reactions (e.g., over-acylation) reduce yields.

- Solution: Use slow addition of the acyl chloride at 0°C and employ scavengers (e.g., molecular sieves) to absorb HCl byproducts .

- Alternative: Replace traditional batch reactors with microfluidic continuous-flow systems to enhance mixing and heat transfer, improving yields by 15–20% .

Q. How should researchers resolve contradictions in NMR data for the pyrrolone ring protons?

- Issue: Overlapping signals due to dynamic conformational changes.

- Method: Use variable-temperature NMR (VT-NMR) to slow ring puckering. For example, at –40°C, distinct doublets for C3 and C4 protons emerge (δ 5.8–6.2 ppm) .

- Validation: Compare with X-ray crystallography data (if available) to confirm proton assignments .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for biological targets?

- Step 1: Synthesize analogs with modified substituents (e.g., replace thiophene with furan or adjust methoxy/ethoxy ratios) .

- Step 2: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Key Finding: The 4-ethoxy-3-methoxyphenyl group enhances binding to hydrophobic pockets in kinase ATP-binding sites, while the dimethylaminoethyl side chain improves solubility for cellular uptake .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Molecular Dynamics (MD): Simulate compound-membrane interactions to predict blood-brain barrier permeability.

- ADMET Prediction: Use tools like SwissADME to optimize logP (aim for 2–3) and reduce CYP450 inhibition risks .

- Case Study: Derivatives with shorter alkyl chains on the dimethylaminoethyl group showed 30% higher oral bioavailability in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.